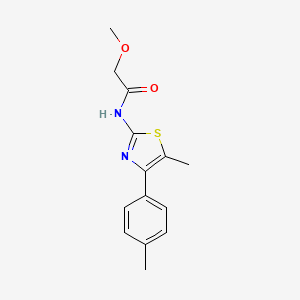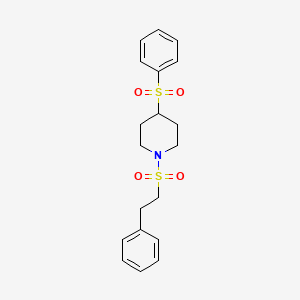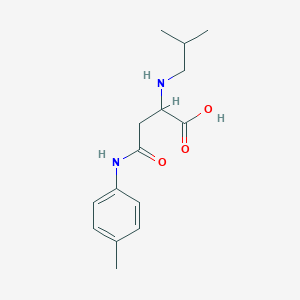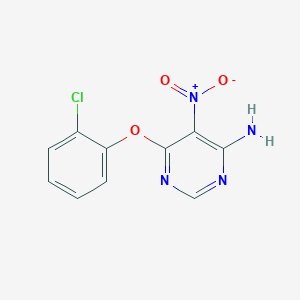
1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine” is a chemical compound with a molecular weight of 337.44. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Applications De Recherche Scientifique
Phospholipase A2 Inhibition 1-Benzoyl-2-alkyl piperazines, including derivatives with the sulfamide modification and electrodonor substituents on the benzenesulfonyl moiety, have been identified as potent inhibitors of Group I and II secreted phospholipase A2 (PLA2) enzymes. These compounds demonstrate significant activity improvements, suggesting their potential in modulating inflammatory responses. The lipophilicity of these compounds is a critical factor for their activity, providing insights into their interaction with PLA2's catalytic site (Binisti et al., 2001).
Enzymatic Metabolism Study The oxidative metabolism of 1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine derivatives has been studied in the context of a novel antidepressant, Lu AA21004. This research outlines the compound's metabolism by various cytochrome P450 enzymes and subsequent metabolites, providing a foundation for understanding its biotransformation and the role of specific enzymes in its metabolic pathway (Hvenegaard et al., 2012).
Anti-Acetylcholinesterase Activity Research into 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed potent anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific substitutions significantly enhances activity, suggesting these compounds as potential candidates for antidementia agents. This investigation highlights the critical role of the nitrogen atom's basic quality in the piperidine ring for increased activity (Sugimoto et al., 1990).
Structural and Synthesis Studies The synthesis and structural analysis of 1-Benzenesulfonyl-4-benzhydryl-piperazine, derived from 1-benzhydryl piperazine, have been explored through X-ray crystallography. This research provides detailed insights into the compound's molecular structure, showcasing a distorted tetrahedral geometry around the sulfur atom and revealing intermolecular hydrogen bonding patterns (Ananda Kumar et al., 2007).
Antimicrobial and Antioxidant Activities Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. This research demonstrates significant antimicrobial activity against pathogenic bacterial and fungal strains, with certain compounds showing moderate antioxidant activity, opening avenues for further therapeutic applications (Mallesha & Mohana, 2011).
Propriétés
IUPAC Name |
phenyl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(15-7-3-1-4-8-15)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBBCZNSTUJKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)



![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)
![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

